

Comparative Guide: Crystal Structure & Properties of N-Mesyl Substituted Anthranilic Acids

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Compound of Interest

Compound Name:	4-Chloro-2-(methylsulfonamido)benzoic acid
CAS No.:	158579-89-6
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Executive Summary: The Sulfonamide-Amide Isosterism

In medicinal chemistry, N-mesyl anthranilic acids (2-(methanesulfonamido)benzoic acids) represent a critical scaffold, serving as bioisosteres to the more common N-acetyl anthranilic acids. While both share the core anthranilic acid (2-aminobenzoic acid) framework, the substitution of the planar amide group ($-\text{NHCO}-$) with a tetrahedral sulfonamide group ($-\text{NHSO}_2-$) introduces profound changes in crystal packing, solubility, and acidity.

This guide provides a technical comparison of these two scaffolds, focusing on crystallographic data, hydrogen bonding motifs, and synthesis protocols. It is designed for researchers optimizing "fenamate-like" drugs or exploring conformational control in fragment-based drug design.

Structural Characterization & Comparison

The primary structural differentiator between N-mesyl and N-acetyl derivatives is the geometry around the nitrogen-sulfur/carbon bond. This dictates the available hydrogen bonding networks in the solid state.

Crystal Lattice & Geometry Analysis

Feature	N-Acetyl Anthranilic Acid (Amide)	N-Mesyl Anthranilic Acid (Sulfonamide)	Causality / Impact
Geometry at Linker	Planar (sp ² hybridized Carbon)	Tetrahedral (sp ³ hybridized Sulfur)	Sulfonamide introduces a "kink" or twist, disrupting planar stacking seen in amides.
Torsion Angle	(C-N-C=O) 0° or 180°	(C-N-S=O) 60-90° (Gauche)	The "twist" in sulfonamides prevents the formation of flat, intercalating sheets.
H-Bond Donor	Single N-H (Weakly acidic, pKa ~15)	Single N-H (Strongly acidic, pKa ~10)	Higher acidity of sulfonamide N-H strengthens H-bonds, often leading to higher melting points.
H-Bond Acceptor	Carbonyl Oxygen (C=O)	Sulfonyl Oxygens (S=O, S=O)	Sulfonamides offer two acceptors, allowing for complex 3D networks rather than 2D ribbons.
Primary Motif	Intramolecular (S(6) ring)	Intermolecular (R ² ₂ (8) dimer/chain)	Amides often lock into a pseudo-ring with the ortho-COOH; Sulfonamides prefer linking to neighbors.

Hydrogen Bonding Motifs

The crystal packing is governed by the competition between forming an intramolecular bond (between N-H and the ortho-carbonyl) and intermolecular bonds.

- N-Acetyl Case: Dominated by an intramolecular N-H...O=C hydrogen bond. This "locks" the molecule into a flat conformation, reducing its ability to bind to solvent or protein targets effectively without conformational penalty.
- N-Mesyl Case: The geometry of the sulfonyl group makes the intramolecular bond less favorable geometrically. Instead, the acidic N-H typically finds a sulfonyl oxygen on a neighboring molecule, forming intermolecular chains or centrosymmetric dimers (Graph Set).

Experimental Methodology

To obtain high-quality crystals for X-ray diffraction (XRD) or polymorph screening, purity of the N-mesyl derivative is paramount. The sulfonylation reaction must be controlled to prevent bis-mesylation or cyclization to benzothiazinones.

Synthesis Protocol: Selective N-Mesylation

Objective: Synthesize 2-(methanesulfonamido)benzoic acid without forming the bis-mesyl byproduct.

Reagents:

- Anthranilic Acid (1.0 eq)[1]
- Methanesulfonyl Chloride (MsCl) (1.1 eq)
- Pyridine (Solvent/Base) or Na₂CO₃ (aq)
- HCl (for acidification)[2]

Step-by-Step Workflow:

- Dissolution: Dissolve 2.0 g of anthranilic acid in 15 mL of dry pyridine. Cool to 0°C in an ice bath. Note: Pyridine acts as both solvent and acid scavenger, preventing premature

precipitation.

- Addition: Add MsCl dropwise over 20 minutes. Maintain temperature $<5^{\circ}\text{C}$ to avoid bis-sulfonylation.
- Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
- Quenching: Pour the reaction mixture into 100 mL of ice-cold 2N HCl. This neutralizes pyridine and precipitates the product.
- Isolation: Filter the white precipitate. Wash with cold water (3x 20 mL) to remove pyridinium salts.
- Purification: Recrystallize from Ethanol/Water (80:20).

Crystallization for XRD

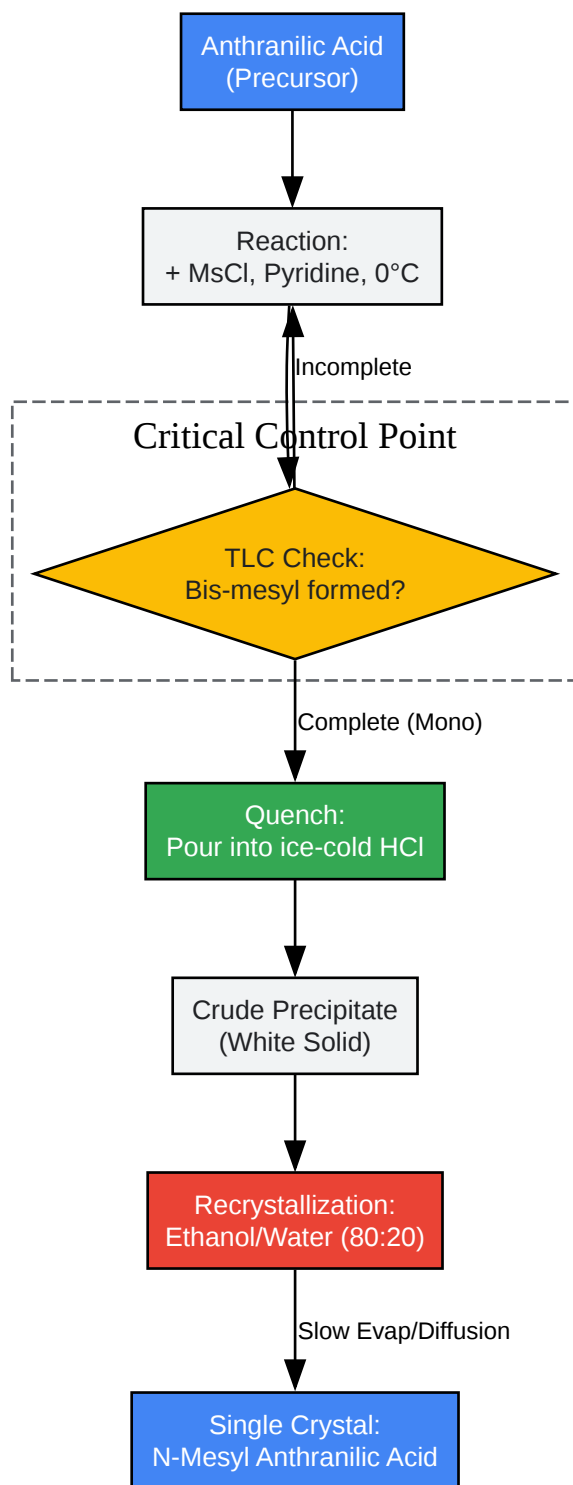
Technique: Slow Evaporation vs. Vapor Diffusion.

- Protocol: Dissolve 50 mg of purified N-mesyl anthranilic acid in 5 mL of warm Ethanol. Filter into a clean vial. Place this vial inside a larger jar containing 10 mL of Hexane (antisolvent). Cap the large jar tightly.
- Mechanism: Hexane vapor slowly diffuses into the ethanol, lowering solubility gradually and promoting the growth of single, block-like crystals suitable for diffraction.

Visualization of Workflows & Pathways

Synthesis & Crystallization Logic

The following diagram illustrates the critical decision points in the synthesis and crystallization process to ensure the correct polymorph and chemical structure.

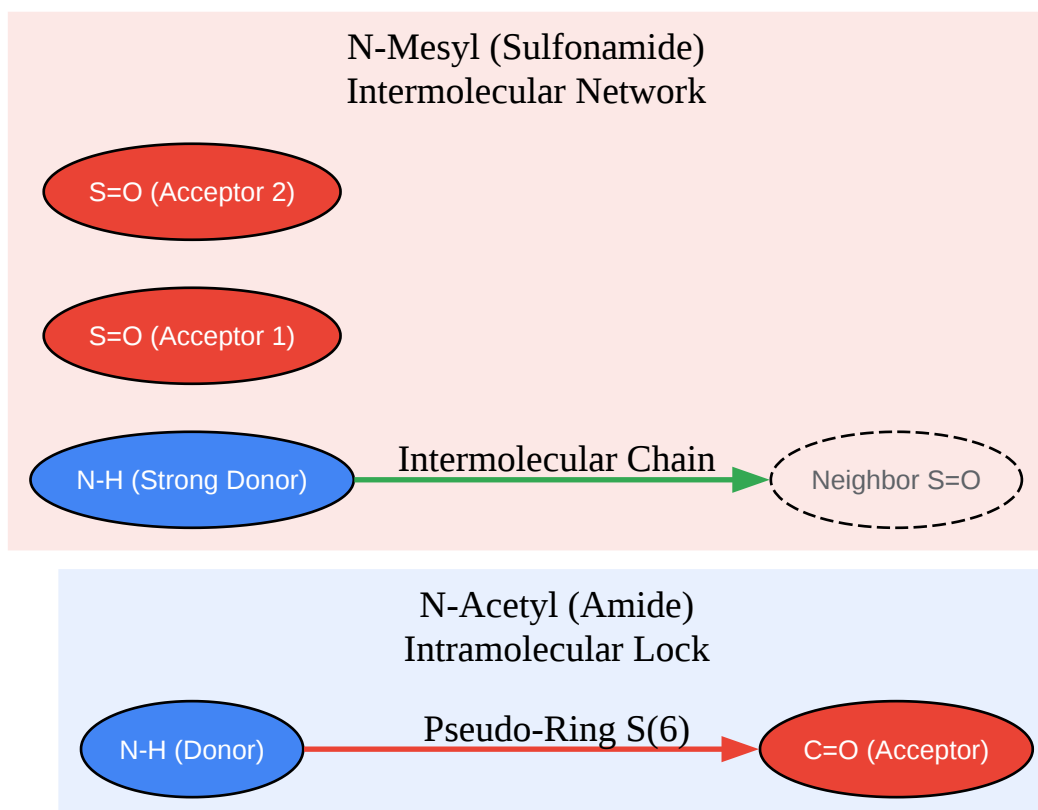


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Caption: Figure 1. Optimized synthesis workflow for N-mesyl anthranilic acid, highlighting the critical check for bis-mesylation.

Hydrogen Bonding Network Comparison

This diagram contrasts the internal "locking" mechanism of the amide with the external "networking" capability of the sulfonamide.



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Caption: Figure 2. H-bond topology comparison. Amides favor internal rings; Sulfonamides favor external chains.

Performance Analysis

Solubility & Stability Profile

The crystal packing density directly influences the physicochemical properties relevant to drug formulation.

Property	N-Mesyl Derivative	N-Acetyl Derivative	Implication
Melting Point	High (>180°C, dec.)	Moderate (184-186°C)	Stronger intermolecular H-bonds in sulfonamides often lead to higher lattice energy.
Aqueous Solubility	Low (pH < 7)	Moderate	The hydrophobic mesyl group and tight crystal packing reduce solubility compared to the amide.
pKa (COOH)	~4.0 - 4.5	~4.8	The electron-withdrawing sulfonyl group increases the acidity of the benzoic acid slightly.
pKa (NH)	~10.0	~15.0	Critical Differentiator: The sulfonamide NH can be deprotonated at physiological pH, altering solubility.

Bioisosteric Utility

In drug development, replacing an amide with a sulfonamide (N-mesyl) is a strategy to:

- Increase metabolic stability: Sulfonamides are not hydrolyzed by proteases/amidases that attack amides.
- Alter polarity: The sulfonyl group is more polar and offers different H-bond vector geometry for receptor binding.
- Transition State Mimicry: The tetrahedral geometry mimics the transition state of amide hydrolysis, useful in protease inhibitors.

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